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Executive Summary

CBR-5884, a small molecule initially identified as a selective inhibitor of human
phosphoglycerate dehydrogenase (PHGDH) in cancer research, has recently emerged as a
promising antifungal agent with a novel mechanism of action. Groundbreaking research has
demonstrated that CBR-5884 effectively inhibits the growth of the pathogenic yeast Candida
albicans by targeting phosphatidylserine (PS) synthase (Chol), an essential enzyme in the
fungal cell membrane biosynthesis pathway.[1][2] This enzyme is absent in humans, presenting
a highly selective and attractive target for antifungal therapy with a potentially low risk of host
toxicity.[1][2] This document provides an in-depth technical guide on the core findings related to
CBR-5884's antifungal potential, including its mechanism of action, quantitative efficacy, and
the experimental protocols used in its characterization.

Mechanism of Action: Targeting a Fungal-Specific
Pathway

Unlike many existing antifungals that target ergosterol synthesis or cell wall integrity, CBR-5884
exploits a different vulnerability in fungi. The primary antifungal target of CBR-5884 is the
enzyme phosphatidylserine synthase (Chol).[1]

Key Points:
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e Enzyme Inhibition: CBR-5884 acts as a competitive inhibitor of Cho1l, specifically competing
with the substrate L-serine.

» Pathway Disruption: Chol catalyzes the condensation of cytidyldiphosphate-diacylglycerol
(CDP-DAG) and L-serine to form phosphatidylserine (PS) and cytidine monophosphate
(CMP). By inhibiting this crucial step, CBR-5884 disrupts the de novo synthesis of PS, a vital
phospholipid for fungal cell membrane integrity, signaling, and virulence.

e Fungal Selectivity: The Chol enzyme is conserved across many pathogenic fungi, including
Candida and Cryptococcus species, but is notably absent in mammals. This provides a
significant therapeutic window, as the drug is unlikely to interfere with host cellular
machinery.

Signaling Pathway Diagram

The following diagram illustrates the enzymatic reaction catalyzed by Chol and the inhibitory
action of CBR-5884.

Phosphatidylserine (PS) Synthesis
CDP-DAG L-Serine —— CBR-5884
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Inhibition of fungal Phosphatidylserine (PS) Synthesis by CBR-5884.

Quantitative Data on Antifungal Activity

The antifungal efficacy of CBR-5884 has been quantified through enzymatic assays and

standardized susceptibility testing. The data highlights its specific action on the fungal target

and its growth-inhibiting properties.

Parameter Target/Organism Value Notes
) ) Competitive inhibition
Ki C. albicans Chol 1,550 + 245.6 nM ) )
with L-serine.
Fungistatic effect
) observed. Value is
MIC C. albicans SC5314 125 - 250 uM

dependent on the

growth medium used.

C. albicans (other ]
MIC ) Variable (UM)
isolates)

Inhibition is not strain-
specific, with activity
shown against
multiple clinical

isolates.

Ki: Inhibition constant; MIC: Minimum Inhibitory Concentration.

Table 2: Comparative Inhibitory Concentrations

Primary Target Primary Target IC50 (Human
Compound
(Fungal) (Human) Target)
] ) Phosphoglycerate
Phosphatidylserine
CBR-5884 Dehydrogenase 33 uM

Synthase (Chol)
(PHGDH)

IC50: Half-maximal inhibitory concentration.

Experimental Protocols
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The discovery of CBR-5884's antifungal properties was the result of a systematic, target-based
screening and validation process.

Experimental Workflow Diagram

Discovery and Validation Workflow

1. High-Throughput Screen
(>7,300 compounds)
Malachite Green Assay

l

2. Hit Identification
(7 compounds inhibit Chol)

‘

3. Antifungal Activity Assay
(CLSI MIC Testing)

'

4. In Vivo Target Validation
(Ethanolamine Rescue Assay)

l

5. Phenotypic Analysis
(PS levels, B-glucan exposure)

Click to download full resolution via product page

Experimental workflow for identifying CBR-5884 as a Cho1l inhibitor.

A. High-Throughput Screening for Chol Inhibitors

A non-radioactive, in vitro nucleotidase-coupled malachite green-based assay was developed
to screen a library of over 7,300 small molecules for inhibitors of purified C. albicans Chol.
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e Principle: The assay indirectly measures Chol activity by detecting the production of cytidine
monophosphate (CMP), a byproduct of the PS synthesis reaction. Released CMP is
hydrolyzed by a nucleotidase, liberating inorganic phosphate. This free phosphate then
reacts with a malachite green molybdate reagent to form a colored complex, which is
quantified by measuring absorbance at ~630 nm.

e Protocol Outline:

o Purified, tag-free hexameric Chol protein is incubated with the substrates CDP-DAG and
L-serine in a 384-well plate format.

o Test compounds (from a repurposing library) and controls are added to the reaction wells.

o Anucleotidase is included in the reaction mixture to convert the CMP byproduct to free

phosphate.
o After incubation, the malachite green reagent is added.

o The absorbance is read at ~630 nm. A decrease in signal compared to DMSO controls
indicates inhibition of Chol.

B. Minimum Inhibitory Concentration (MIC)
Determination

The antifungal activity of CBR-5884 against live C. albicans cells was determined using the
broth microdilution method, following the standard guidelines from the Clinical & Laboratory
Standards Institute (CLSI).

 Principle: This assay determines the lowest concentration of an antimicrobial agent that
prevents the visible growth of a microorganism.

e Protocol Outline:

o C. albicans strains (e.g., SC5314 and other clinical isolates) are grown and diluted in
standardized media (e.g., RPMI MOPS, pH 7.0).

o Two-fold serial dilutions of CBR-5884 are prepared in a 96-well microtiter plate.
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o The standardized fungal inoculum is added to each well.
o Plates are incubated at 37°C for 48 hours.

o The MIC is determined as the lowest drug concentration at which there is no visible fungal
growth. The effect was found to be fungistatic for CBR-5884.

C. In Vivo Phenotypic Assays

To confirm that CBR-5884 inhibits Chol within living fungal cells, phenotypes consistent with a
cholAA mutant were assessed.

» Ethanolamine Rescue Assay: The growth inhibition caused by CBR-5884 could be
significantly rescued by supplementing the growth medium with ethanolamine. This is a key
indicator of on-target activity, as ethanolamine allows for the synthesis of
phosphatidylethanolamine (PE) via the Kennedy pathway, bypassing the requirement for de
novo PS synthesis.

e [B(1,3)-Glucan Exposure: Treatment of wild-type C. albicans with 170 uM CBR-5884 led to a
significant increase in the exposure of cell wall 3(1,3)-glucan. This "unmasking" of glucan is a
known phenotype of cho1lAA mutants and is linked to defects in cell wall integrity.

Conclusion and Future Directions

CBR-5884 represents a novel and promising lead compound for the development of a new
class of antifungal agents. Its specific inhibition of the fungal-specific enzyme Chol provides a
clear mechanism of action with a high potential for selective toxicity. The fungistatic activity and
the demonstrated on-target effects in cellular assays validate Chol as a druggable target.

Future research and development should focus on:

o Lead Optimization: Improving the potency and solubility of CBR-5884 through medicinal
chemistry to achieve lower MIC values.

o Spectrum of Activity: Evaluating the efficacy of CBR-5884 and its derivatives against a
broader range of pathogenic fungi, including other Candida species and Cryptococcus
neoformans.
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« In Vivo Efficacy: Assessing the performance of optimized compounds in animal models of
systemic and mucosal fungal infections.

e Resistance Studies: Investigating the potential for and mechanisms of resistance
development to this new class of antifungal agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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